2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE
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Overview
Description
2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE is a heterocyclic compound that features an imidazo[4,5-b]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The imidazo[4,5-b]pyridine scaffold is known for its biological activity and is often explored in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE typically involves the formation of the imidazo[4,5-b]pyridine core followed by functionalization at the 2-position. One common method involves the reaction of 2,3-diaminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the imidazo[4,5-b]pyridine ring system . Subsequent alkylation at the 2-position with an appropriate alkyl halide yields the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[4,5-b]pyridine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives at the amine group.
Scientific Research Applications
2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. For example, imidazo[4,5-b]pyridine derivatives have been shown to modulate GABA_A receptors and inhibit certain kinases . These interactions can lead to various downstream effects, including alterations in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-c]pyridine: Similar structure but with different biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties.
Imidazo[1,5-a]pyridine: Known for its use in different therapeutic areas.
Uniqueness
2-(2-METHYL-3H-IMIDAZO[4,5-B]PYRIDIN-3-YL)ETHANAMINE is unique due to its specific substitution pattern and the resulting biological activity. The presence of the 2-methyl group and the ethan-1-amine side chain can significantly influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Properties
CAS No. |
1284713-77-4 |
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Molecular Formula |
C9H12N4 |
Molecular Weight |
176.22 g/mol |
IUPAC Name |
2-(2-methylimidazo[4,5-b]pyridin-3-yl)ethanamine |
InChI |
InChI=1S/C9H12N4/c1-7-12-8-3-2-5-11-9(8)13(7)6-4-10/h2-3,5H,4,6,10H2,1H3 |
InChI Key |
NKYLTMMATLQFAI-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1CCN)N=CC=C2 |
Canonical SMILES |
CC1=NC2=C(N1CCN)N=CC=C2 |
Origin of Product |
United States |
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